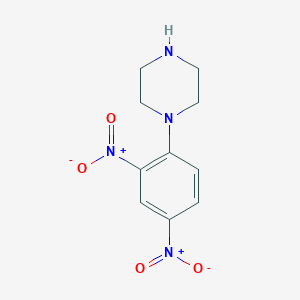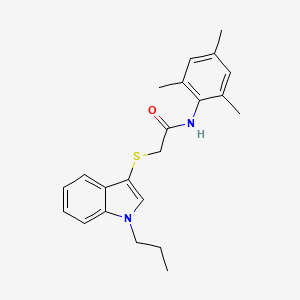
N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Synthesis Analysis
Indole derivatives can be synthesized through various methods. For example, one study reported the synthesis of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature .Chemical Reactions Analysis
Indole derivatives have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Physical And Chemical Properties Analysis
Indole derivatives are typically crystalline and colorless in nature with specific odors . The specific physical and chemical properties can vary depending on the specific derivative.Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural similarity suggests that “N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide” could potentially be explored for its antiviral capabilities, possibly offering a new avenue for the treatment of viral infections.
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules with anti-inflammatory effects. By binding with high affinity to multiple receptors, indole derivatives can modulate inflammatory pathways, which could make our compound of interest valuable in the development of new anti-inflammatory therapies .
Anticancer Applications
Indole derivatives are known to possess anticancer activities. They can interfere with various cellular processes that are pivotal in cancer development and progression. Research into the anticancer potential of “N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide” could lead to the discovery of novel therapeutic agents for cancer treatment .
Antimicrobial Effects
Studies have shown that indole derivatives can be effective against a range of bacterial strains. The antimicrobial activity is often assessed through in vitro studies, and the results can guide the development of new antibiotics or antifungal agents, addressing the growing concern of drug-resistant pathogens .
Antidiabetic Potential
Indole-based compounds have been explored for their antidiabetic effects. They may play a role in regulating glucose metabolism or insulin sensitivity. Investigating the antidiabetic potential of “N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide” could contribute to the management of diabetes .
Antimalarial Activity
The fight against malaria could benefit from the discovery of new therapeutic compounds. Indole derivatives have shown promise in this area, and further research into the antimalarial activity of our compound could lead to the development of more effective treatments .
Anticholinesterase Activity
Indole derivatives can act as inhibitors of cholinesterases, enzymes that break down neurotransmitters. This property is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are used to improve cognitive function .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth. The structural similarity of “N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide” to this hormone suggests potential applications in agriculture, such as influencing plant growth patterns or stress responses .
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . The compound’s interaction with its targets often results in changes that contribute to its biological activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity being exhibited.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, and other activities .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-propylindol-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c1-5-10-24-13-20(18-8-6-7-9-19(18)24)26-14-21(25)23-22-16(3)11-15(2)12-17(22)4/h6-9,11-13H,5,10,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPIQJKOGJSPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

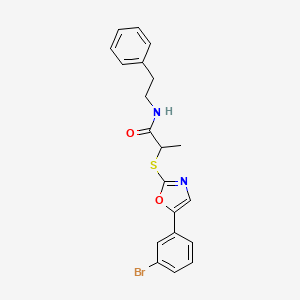
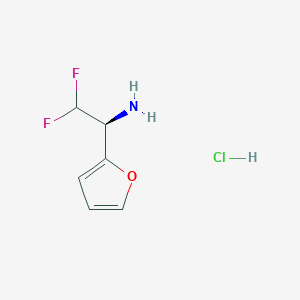
![8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B2877979.png)
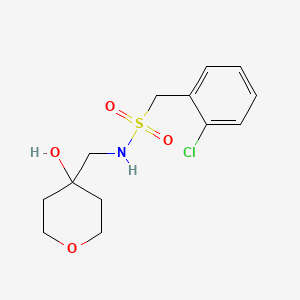
![2-Ethyl-1-[(2-nitrophenyl)sulfonyl]piperidine](/img/structure/B2877982.png)

![3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isoxazole-4-carboxamide](/img/structure/B2877985.png)
![N-(3-methylbutyl)-5-[1-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2877987.png)
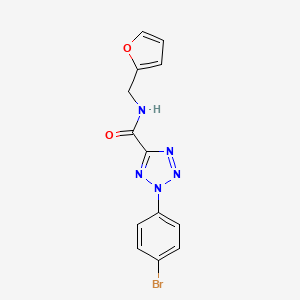
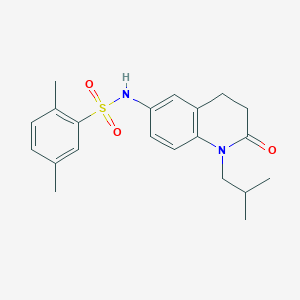
![3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2877994.png)
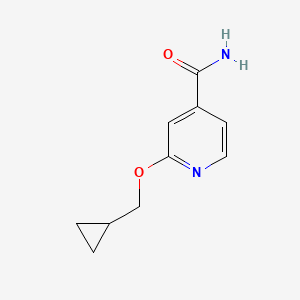
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2877996.png)
